2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene
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Overview
Description
2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a trifluoromethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: Cl2/FeCl3, Br2/FeBr3, HNO3/H2SO4
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-1-ethyl-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group but different functional groups.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: Contains both trifluoromethoxy and trifluoromethyl groups.
Uniqueness
2-Cyclopropoxy-4-ethyl-1-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of the cyclopropoxy group adds strain and rigidity to the molecule, while the trifluoromethyl group enhances its lipophilicity and metabolic stability.
Properties
Molecular Formula |
C12H13F3O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H13F3O/c1-2-8-3-6-10(12(13,14)15)11(7-8)16-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI Key |
VAQHRGQOKDUCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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